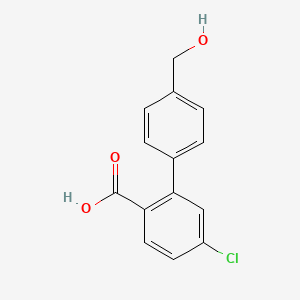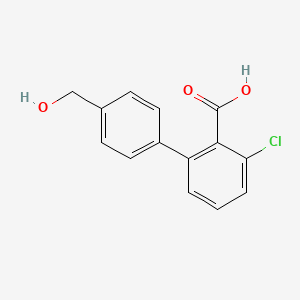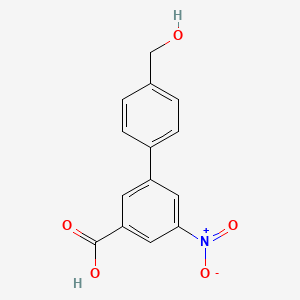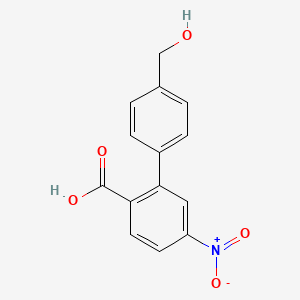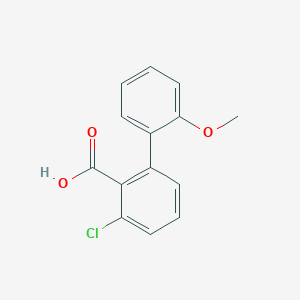
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, or 2M2MPBA, is a phenolic acid found in various plant species and has been studied for its potential medicinal properties. It is a natural compound that is found in a variety of fruits, vegetables, and grains, and has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. 2M2MPBA has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms.
科学研究应用
2M2MPBA has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. It has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms. In addition, 2M2MPBA has been used in the synthesis of a variety of other compounds, such as polymers and pharmaceuticals.
作用机制
The exact mechanism of action of 2M2MPBA is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydroxyl radicals. In addition, 2M2MPBA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the development of inflammation.
Biochemical and Physiological Effects
2M2MPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2M2MPBA has antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 2M2MPBA has been shown to inhibit the growth of certain microorganisms, such as Escherichia coli and Staphylococcus aureus. In vivo studies have also demonstrated that 2M2MPBA has anti-tumor effects and can reduce the levels of low-density lipoprotein cholesterol.
实验室实验的优点和局限性
2M2MPBA has several advantages for use in lab experiments. It is a natural compound that is readily available and is relatively inexpensive to synthesize. In addition, it is a relatively stable compound, making it easy to store and handle. However, there are some limitations to its use in lab experiments. For example, 2M2MPBA is not soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it has not been extensively studied, so there is limited information available on its potential toxicity.
未来方向
There are several potential future directions for research on 2M2MPBA. For example, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. In addition, studies are needed to determine its potential toxicity and to evaluate its efficacy in clinical trials. Furthermore, research is needed to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research is needed to develop new and improved methods for synthesizing 2M2MPBA.
合成方法
2M2MPBA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Knoevenagel condensation. The Williamson ether synthesis is the most commonly used method and involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Mitsunobu reaction is a chemical reaction in which an alcohol is converted to an ester or an ether by reaction with an acid or an alkoxide. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.
属性
IUPAC Name |
2-methoxy-3-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-4-3-6-10(13)11-7-5-8-12(15(16)17)14(11)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSASVBLDRFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689134 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141778-90-7 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

